molecular formula C14H26N2O4 B8642493 propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

Cat. No.: B8642493
M. Wt: 286.37 g/mol
InChI Key: LXCZQAOKUHLFAB-UHFFFAOYSA-N
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Description

propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with isopropyl chloroformate to yield the final product. The reaction conditions generally involve:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: Removal of the Boc protecting group under acidic conditions to yield the free amine.

    Substitution: Reaction with nucleophiles to introduce different functional groups.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of bioactive compounds for studying biological pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate can be compared with other Boc-protected piperidine derivatives, such as:

  • 4-Tert-butoxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester
  • 4-Tert-butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester
  • 4-Tert-butoxycarbonylamino-piperidine-1-carboxylic acid ethyl ester

These compounds share similar chemical properties and applications but differ in the nature of the ester group attached to the piperidine ring. The choice of ester group can influence the solubility, reactivity, and overall suitability of the compound for specific applications.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

propan-2-yl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-10(2)19-13(18)16-8-6-11(7-9-16)15-12(17)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17)

InChI Key

LXCZQAOKUHLFAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(N-Boc amino)piperidine (2.61 g, 13 mmol) and triethylamine (3 mL, 21.5 mmol) in 25 mL of DCM, was added isopropyl chloroformate (1 M in toluene, 13.1 mL, 13.1 mmol). The mixture was stirred at room temperature for 20 h. It was then washed with a saturated solution of NaHCO3 (50 mL), followed by brine (50 mL). The solution was dried, filtered and evaporated to afford 3.26 g (87%) of 18a.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
87%

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